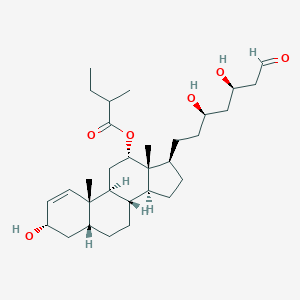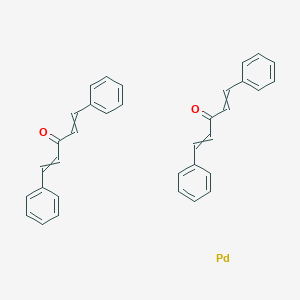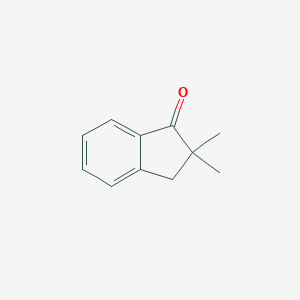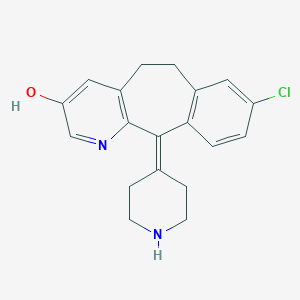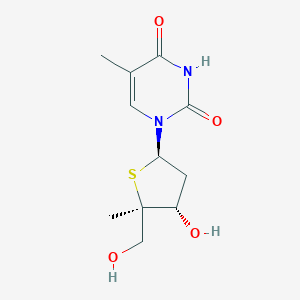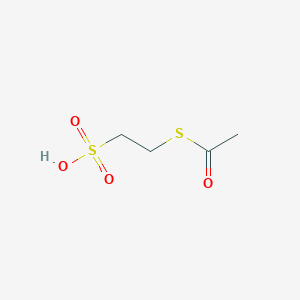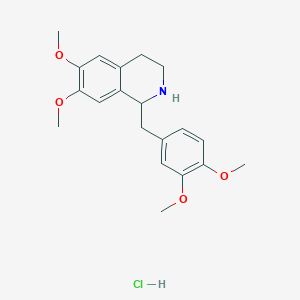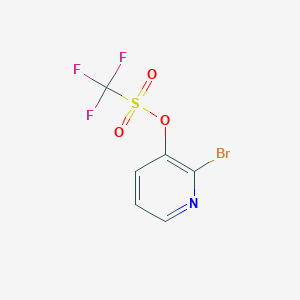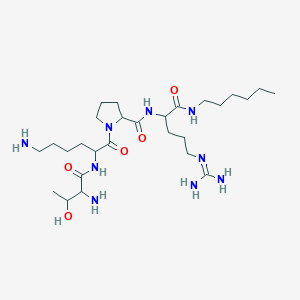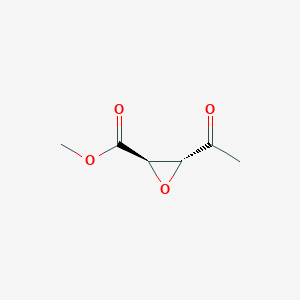
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate, commonly known as methyl glycidate, is an organic compound with a molecular formula C6H8O4. It is a colorless liquid that is widely used in the chemical industry as a precursor to various pharmaceuticals, agrochemicals, and fragrances. The compound is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride.
Mécanisme D'action
The mechanism of action of methyl glycidate is not well understood. However, studies have shown that it can act as a nucleophile and participate in various chemical reactions. For example, it can react with aldehydes and ketones to form oxiranes. It can also react with carboxylic acids to form esters.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of methyl glycidate. However, studies have shown that it is not toxic to human cells and does not have any significant adverse effects on human health. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl glycidate has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without decomposition. However, it has some limitations. It is highly reactive and can be difficult to handle. It also has a low boiling point, which can make it challenging to work with.
Orientations Futures
There are several future directions for the research and development of methyl glycidate. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using methyl glycidate as a building block. Another area of interest is the development of new synthetic methods for methyl glycidate that are more efficient and environmentally friendly. Additionally, there is a need for more research on the biochemical and physiological effects of methyl glycidate to better understand its potential applications in various fields.
Conclusion
Methyl glycidate is an important organic compound that has numerous scientific research applications. It is easy to synthesize and purify, and it is relatively inexpensive. It is stable under normal laboratory conditions and can be stored for extended periods without decomposition. While there is limited research on its biochemical and physiological effects, it is not toxic to human cells and does not have any significant adverse effects on human health. There are several future directions for the research and development of methyl glycidate, including the synthesis of new pharmaceuticals and agrochemicals and the development of new synthetic methods.
Méthodes De Synthèse
Methyl glycidate is synthesized through a multistep process that involves the reaction of glycidol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization to obtain pure methyl glycidate. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
Methyl glycidate has numerous scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. For example, it is used in the synthesis of the antihypertensive drug cilazapril and the anticonvulsant drug levetiracetam. It is also used in the synthesis of fragrances such as jasmine and lily of the valley.
Propriétés
Numéro CAS |
153763-78-1 |
|---|---|
Nom du produit |
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
Clé InChI |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
SMILES canonique |
CC(=O)C1C(O1)C(=O)OC |
Synonymes |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



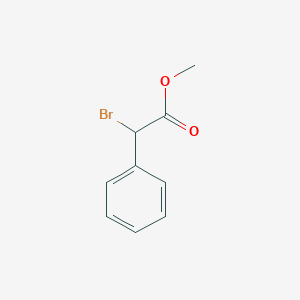
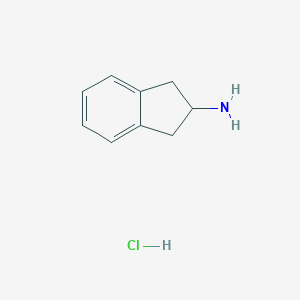
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
